molecular formula C8H12O2 B14702023 methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate CAS No. 15143-59-6

methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate

Cat. No.: B14702023
CAS No.: 15143-59-6
M. Wt: 140.18 g/mol
InChI Key: LMBOQANNXZNCTJ-NKWVEPMBSA-N
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Description

Methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate is an organic compound characterized by its unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. This reaction forms the cyclopropane ring through a carbene intermediate .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

15143-59-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-5(2)6-4-7(6)8(9)10-3/h6-7H,1,4H2,2-3H3/t6-,7+/m0/s1

InChI Key

LMBOQANNXZNCTJ-NKWVEPMBSA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@H]1C(=O)OC

Canonical SMILES

CC(=C)C1CC1C(=O)OC

Origin of Product

United States

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